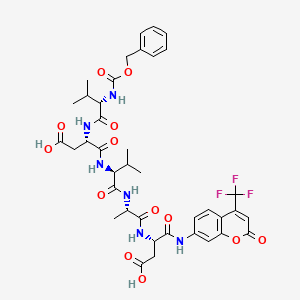

Z-VDVAD-AFC

Description

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H45F3N6O13/c1-18(2)31(47-35(56)26(16-29(51)52)46-37(58)32(19(3)4)48-38(59)60-17-21-9-7-6-8-10-21)36(57)43-20(5)33(54)45-25(15-28(49)50)34(55)44-22-11-12-23-24(39(40,41)42)14-30(53)61-27(23)13-22/h6-14,18-20,25-26,31-32H,15-17H2,1-5H3,(H,43,57)(H,44,55)(H,45,54)(H,46,58)(H,47,56)(H,48,59)(H,49,50)(H,51,52)/t20-,25-,26-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZXTAPKQMDZKT-UXAYAQJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H45F3N6O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

862.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Z-VDVAD-AFC Cleavage

This guide provides a comprehensive overview of the enzymatic cleavage of the fluorogenic substrate Z-VDVAD-AFC, a critical tool for studying the activity of Caspase-2. It is intended for researchers, scientists, and drug development professionals engaged in apoptosis research and related fields. The document details the molecular mechanism of cleavage, the activation pathways of Caspase-2, quantitative kinetic data, and detailed experimental protocols.

Introduction to Caspase-2 and the this compound Substrate

Caspase-2, a member of the caspase family of cysteine-aspartate proteases, is distinguished by its long pro-domain containing a Caspase Recruitment Domain (CARD).[1] It is considered an initiator caspase, playing a role in cellular processes such as apoptosis, cell cycle regulation, and tumor suppression.[2][3] Caspases are synthesized as inactive zymogens (pro-caspases) and require proteolytic processing or induced dimerization for activation.[1][4]

To measure the enzymatic activity of Caspase-2, fluorogenic substrates are widely employed. This compound is a synthetic substrate designed to be recognized and cleaved by Caspase-2.[5][6] It consists of a five-amino-acid peptide sequence (Val-Asp-Val-Ala-Asp) flanked by a C-terminal 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore and an N-terminal Carbobenzoxy (Z) protecting group. In its intact state, the AFC molecule is non-fluorescent.

The Molecular Mechanism of Cleavage

The cleavage of this compound is a direct measure of Caspase-2 proteolytic activity. The enzyme specifically recognizes the pentapeptide sequence VDVAD.[5] Caspase-2 is unique among caspases in its preference for a five-amino-acid motif for efficient cleavage.[5][7] The catalytic mechanism involves the cysteine residue in the active site of Caspase-2, which performs a nucleophilic attack on the peptide bond between the C-terminal aspartic acid (D) of the substrate and the AFC molecule.

This enzymatic reaction releases the AFC fluorophore from the quenching effect of the peptide. The liberated AFC exhibits a significant increase in fluorescence, which can be measured quantitatively. Free AFC has an excitation maximum of approximately 400 nm and emits a yellow-green fluorescence at around 505 nm.[6] The rate of AFC release is directly proportional to the enzymatic activity of Caspase-2 in the sample.

Caption: Enzymatic cleavage of this compound by active Caspase-2.

Specificity and Kinetic Profile

While this compound is a preferred substrate for Caspase-2, it is not entirely specific. Other caspases, particularly the effector Caspase-3, can also cleave this substrate, although with lower efficiency.[8][9] This cross-reactivity is an important consideration when interpreting experimental results. A study by Kitevska et al. (2014) provided kinetic data that quantifies the cleavage efficiency of Ac-VDVAD-AFC (a variant of the substrate) by both Caspase-2 and Caspase-3.

| Substrate | Enzyme | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |

| Ac-VDVAD-AFC | Caspase-2 | 11.2 ± 1.2 | 7.1 ± 0.3 | 634,000 |

| Ac-VDVAD-AFC | Caspase-3 | 20.3 ± 2.4 | 1.7 ± 0.1 | 84,000 |

| Data sourced from Kitevska et al., 2014. [8] |

The data clearly shows that Caspase-2 cleaves Ac-VDVAD-AFC approximately 7.5 times more efficiently (kcat/KM) than Caspase-3.[8] For more selective measurement, alternative substrates like Ac-VDTTD-AFC have been developed, which show a greater preference for Caspase-2 over Caspase-3.[8][9]

The Caspase-2 Activation Pathway

Understanding the mechanism of Caspase-2 activation is crucial for contextualizing the results of activity assays. Unlike effector caspases, which are activated by initiator caspases, initiator caspases like Caspase-2 are typically activated through proximity-induced dimerization within large protein complexes.[1]

The best-characterized activation platform for Caspase-2 is the PIDDosome.[4] This complex assembles in response to cellular stress signals, such as DNA damage.[1][10] The core components are the p53-inducible protein with a death domain (PIDD1) and the adaptor protein RAIDD. PIDD1 serves as a scaffold, recruiting RAIDD, which in turn recruits pro-caspase-2 via interactions between their respective CARD domains. This induced proximity facilitates the dimerization and subsequent auto-activation of Caspase-2.[4]

Caption: The PIDDosome-mediated activation pathway of Caspase-2.

Detailed Experimental Protocol: Fluorometric Caspase-2 Assay

This protocol outlines a general method for measuring Caspase-2 activity in cell lysates using the this compound substrate.[6][11]

A. Reagent Preparation

-

Cell Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Store at 4°C.

-

2X Reaction Buffer: 40 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol. Store at 4°C.

-

DTT (Dithiothreitol) Stock: 1 M in dH₂O. Store at -20°C.

-

This compound Substrate Stock: 1 mM in DMSO. Store at -20°C, protected from light.[6]

B. Sample Preparation (Cell Lysis)

-

Induce apoptosis in the experimental cell population. Prepare a parallel control culture without treatment.

-

Harvest cells and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer per 1-5 million cells.[6]

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.[6]

-

Transfer the supernatant (cleared cell lysate) to a new pre-chilled tube. This lysate contains the active caspases. Determine protein concentration using a standard method (e.g., BCA assay).

C. Assay Procedure

-

Prepare the complete 1X Reaction Buffer with DTT : Immediately before use, add DTT to the 2X Reaction Buffer to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 2X Reaction Buffer).[6]

-

In a 96-well black microplate, add 50-200 µg of cell lysate protein per well. Adjust the volume to 50 µL with Cell Lysis Buffer.

-

Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.[6]

-

Add 5 µL of 1 mM this compound substrate to each well. The final substrate concentration will be 50 µM.[6][11]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure fluorescence using a microplate fluorometer with an excitation filter of ~400 nm and an emission filter of ~505 nm.[6]

D. Controls and Data Analysis

-

Negative Control: Lysate from untreated cells.

-

Blank: Reaction buffer and substrate without cell lysate to measure background fluorescence.

-

Inhibitor Control (Optional): Pre-incubate a sample of the apoptotic lysate with a Caspase-2 inhibitor (e.g., Z-VDVAD-FMK) for 10-20 minutes before adding the substrate to confirm specificity.[11][12]

-

Analysis: Compare the fluorescence readings from apoptotic samples to the negative control to determine the fold-increase in Caspase-2 activity.

Caption: A step-by-step workflow for a fluorometric Caspase-2 assay.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are caspase 2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content.abcam.com [content.abcam.com]

- 7. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

- 12. Caspase-2 Inhibitor Z-VDVAD-FMK FMK003: R&D Systems [rndsystems.com]

Z-VDVAD-AFC: A Technical Guide to a Specific Caspase-2 Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-2, the most evolutionarily conserved member of the caspase family of cysteine-aspartate proteases, plays a pivotal role in cellular processes including apoptosis, cell cycle regulation, and tumor suppression.[1][2][3] Understanding its activity is crucial for research in numerous fields, from oncology to neurobiology. Z-VDVAD-AFC (Carbobenzoxy-Val-Asp-Val-Ala-Asp-7-Amino-4-trifluoromethylcoumarin) is a highly specific fluorogenic substrate designed for the sensitive detection of caspase-2 activity. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and its application in studying caspase-2 signaling pathways.

Caspase-2, like other initiator caspases, possesses a long N-terminal prodomain containing a caspase activation recruitment domain (CARD), which is crucial for its activation via proximity-induced dimerization.[1][4] While it shares some structural similarities with executioner caspases, its substrate specificity is distinct, notably its preference for a five-amino-acid recognition sequence.[5]

Mechanism of Action

This compound is a synthetic peptide that incorporates the optimal pentapeptide recognition sequence for caspase-2, VDVAD.[3][5] The C-terminus of this peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent or emits a low level of blue light (λmax ≈ 400 nm).[6] Upon cleavage by active caspase-2 at the aspartic acid residue (D) in the P1 position, the free AFC fluorophore is released. Liberated AFC exhibits a strong yellow-green fluorescence (λmax ≈ 505 nm) when excited by light at approximately 400 nm.[6] The intensity of this fluorescence is directly proportional to the enzymatic activity of caspase-2, allowing for quantitative measurement.

Quantitative Data

The following table summarizes the key quantitative parameters associated with the this compound substrate and its interaction with caspase-2.

| Parameter | Value | Enzyme | Notes | Reference |

| Optimal Recognition Sequence | VDVAD | Caspase-2 | Caspase-2 exhibits a unique preference for a pentapeptide substrate. | [5] |

| Excitation Wavelength (λex) | ~400 nm | - | For free AFC fluorophore. | [6] |

| Emission Wavelength (λem) | ~505 nm | - | For free AFC fluorophore. | [6] |

| Kinetic Parameters (kcat/KM) | See note below | Caspase-2 vs. Caspase-3 | The efficiency of cleavage by caspase-2 is significantly higher than by caspase-3, though some cross-reactivity exists. A study comparing Ac-VDVAD-AFC with a more selective substrate, Ac-VDTTD-AFC, highlighted the superior specificity of the latter. For Ac-VDVAD-AFC, the kcat/KM for caspase-2 was approximately four times higher than for caspase-3. | [7] |

| Inhibitor | Z-VDVAD-FMK | Caspase-2 | A specific, irreversible inhibitor of caspase-2 that can be used as a negative control.[8][9] | [8][9] |

Note on Kinetic Parameters: While the VDVAD sequence is optimal for caspase-2, some studies have shown that other caspases, particularly caspase-3, can also cleave this substrate, albeit less efficiently.[7] For experiments requiring high specificity, it is recommended to use appropriate controls, such as lysates from caspase-2 knockout cells or specific caspase-2 inhibitors like Z-VDVAD-FMK.[8][9]

Experimental Protocols

In Vitro Caspase-2 Activity Assay Using Purified Enzyme or Cell Lysates

This protocol provides a general framework for measuring caspase-2 activity. Optimal conditions, such as incubation time and substrate concentration, may need to be determined empirically for specific experimental setups.

Materials:

-

Purified active caspase-2 or cell lysates containing active caspase-2.

-

This compound substrate (typically a 1 mM stock solution in DMSO).

-

Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).

-

96-well black microplate, suitable for fluorescence measurements.

-

Fluorometric microplate reader with excitation at ~400 nm and emission at ~505 nm.

-

(Optional) Caspase-2 inhibitor (e.g., Z-VDVAD-FMK) for control experiments.

Procedure:

-

Prepare the Assay Buffer: Ensure all components are thoroughly mixed.

-

Prepare the Samples:

-

For purified enzyme, dilute to the desired concentration in Assay Buffer.

-

For cell lysates, prepare by a standard method (e.g., freeze-thaw cycles or use of a lysis buffer). Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.

-

-

Set up the Reaction:

-

To each well of the 96-well plate, add your sample (e.g., 50 µL of cell lysate containing 50-200 µg of protein, or the desired amount of purified enzyme).

-

Include appropriate controls:

-

Blank: Assay Buffer only (to measure background fluorescence).

-

Negative Control (optional): Sample pre-incubated with a caspase-2 inhibitor (e.g., 10-20 µM Z-VDVAD-FMK) for 15-30 minutes before adding the substrate.

-

Positive Control (optional): A known amount of active recombinant caspase-2.

-

-

-

Initiate the Reaction: Add the this compound substrate to each well to a final concentration of 50 µM (this may need optimization).

-

Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time will depend on the concentration of active caspase-2 in the sample.

-

Measure Fluorescence: Read the fluorescence intensity in a microplate reader with excitation at 400 nm and emission at 505 nm.

-

Data Analysis: Subtract the blank reading from all sample readings. The fluorescence intensity is proportional to the caspase-2 activity.

Signaling Pathways and Visualizations

Caspase-2 is activated in response to various cellular stresses, including DNA damage, and can initiate apoptosis through multiple pathways.

PIDDosome-Mediated Caspase-2 Activation

A key activation platform for caspase-2 is the PIDDosome, a multi-protein complex that forms in response to DNA damage.[4][10] This complex brings pro-caspase-2 molecules into close proximity, facilitating their dimerization and subsequent auto-activation.

Caption: PIDDosome-mediated activation of caspase-2 in response to DNA damage.

Caspase-2 in the Intrinsic Apoptotic Pathway

Active caspase-2 can contribute to the intrinsic (mitochondrial) pathway of apoptosis by cleaving and activating Bid, a pro-apoptotic Bcl-2 family member. Truncated Bid (tBid) then translocates to the mitochondria to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the apoptosome and executioner caspases.

Caption: Caspase-2's involvement in the intrinsic apoptotic pathway via Bid cleavage.

Experimental Workflow for Caspase-2 Activity Assay

The following diagram illustrates the general workflow for conducting a caspase-2 activity assay using this compound.

Caption: A generalized workflow for measuring caspase-2 activity.

Conclusion

This compound is a valuable tool for the sensitive and specific detection of caspase-2 activity. Its use in conjunction with appropriate controls and a clear understanding of the underlying signaling pathways enables researchers to accurately probe the role of caspase-2 in various biological and pathological processes. This guide provides a comprehensive foundation for the effective utilization of this compound in research and drug development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase-2 - Wikipedia [en.wikipedia.org]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content.abcam.com [content.abcam.com]

- 7. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. bio-techne.com [bio-techne.com]

- 10. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Z-VDVAD-AFC Fluorescence Assay

This guide provides a comprehensive overview of the this compound fluorescence assay, a critical tool for measuring the activity of Caspase-2, an enzyme with a pivotal role in cellular apoptosis, DNA damage response, and cell cycle regulation. We will delve into the core principles of the assay, present detailed experimental protocols, and summarize key quantitative data.

Core Principles of the Assay

The this compound assay is a fluorometric method designed to quantify the enzymatic activity of Caspase-2. The principle is based on the specific recognition and cleavage of a synthetic peptide substrate by the active caspase enzyme.

-

The Enzyme: Caspase-2 Caspase-2 is a highly conserved member of the caspase family of cysteine-aspartate proteases.[1] Structurally, it resembles initiator caspases like Caspase-9, featuring a long N-terminal caspase activation and recruitment domain (CARD).[1][2] Caspase-2 is implicated in various cellular processes, including apoptosis initiated by metabolic stress, DNA damage, and endoplasmic reticulum (ER) stress.[1] Its activation is complex, often occurring within a high-molecular-weight complex known as the PIDDosome, which assembles in response to stimuli like DNA damage.[3][4]

-

The Substrate: this compound The assay utilizes a specifically designed fluorogenic substrate, this compound.

-

VDVAD : This pentapeptide sequence (Val-Asp-Val-Ala-Asp) is the recognition motif for Caspase-2.[5] Caspase-2 uniquely prefers a five-amino-acid sequence for efficient cleavage, which provides a basis for its substrate selectivity compared to other caspases that typically recognize four-amino-acid motifs.[5] The cleavage occurs after the final aspartic acid (D) residue.

-

AFC : 7-Amino-4-trifluoromethylcoumarin is a fluorescent reporter molecule conjugated to the C-terminus of the peptide. In its conjugated, uncleaved state, the AFC molecule is non-fluorescent (or exhibits a basal blue fluorescence).[6][7]

-

Z : The 'Z' represents a benzyloxycarbonyl group, which is an N-terminal protecting group on the peptide.

-

-

The Mechanism of Detection When active Caspase-2 is present in a sample, it recognizes and cleaves the VDVAD peptide sequence. This proteolytic event liberates the free AFC fluorophore. The free AFC molecule, when excited by light at the appropriate wavelength, emits a strong yellow-green fluorescence.[6][7] The intensity of this fluorescence is directly proportional to the amount of active Caspase-2 in the sample. The assay's sensitivity allows for the detection of caspase activity in both cell lysates and purified enzyme preparations.

Diagram of the Assay Mechanism

Data Presentation

Quantitative data is essential for the correct application and interpretation of the this compound assay.

| Parameter | Value | Reference(s) |

| Fluorophore | AFC (7-Amino-4-trifluoromethylcoumarin) | [8][9] |

| Excitation Wavelength | ~400 nm | [6][7][10] |

| Emission Wavelength | ~505 nm | [6][7] |

| Substrate Specificity | Primarily Caspase-2 | [7] |

| Potential Cross-Reactivity | Caspase-3, Caspase-7 (less efficient) | [5][11] |

Table 1: Spectral and Substrate Characteristics.

| Inhibitor | Type | Target | Notes | Reference(s) |

| Z-VDVAD-FMK | Irreversible, peptide-based | Caspase-2 | Covalently binds to the active site. Also shows cross-reactivity with Caspases-3 and -7. | [11][12] |

| Ac-VDVAD-CHO | Reversible, peptide aldehyde | Caspase-2 | Used as a control inhibitor in research studies. | [5] |

Table 2: Common Inhibitors for Caspase-2 Activity Assays.

Experimental Protocols

This section provides a detailed methodology for measuring Caspase-2 activity in cell lysates.

A. Required Materials

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Store at 4°C.

-

2X Reaction Buffer: 40 mM HEPES (pH 7.5), 200 mM NaCl, 0.2% CHAPS, 20% sucrose. Store at 4°C.

-

Substrate Stock: 1 mM this compound in DMSO. Store at -20°C, protected from light.[6]

-

DTT Stock: 1 M DTT in dH₂O. Store at -20°C.

-

96-well black microplate (for fluorescence reading).

-

Fluorometric microplate reader or fluorometer.

-

Refrigerated microcentrifuge.

B. Experimental Workflow

Diagram of the Experimental Workflow

C. Step-by-Step Procedure

-

Induce Apoptosis: Treat cells with the desired stimulus to induce apoptosis alongside an untreated control group.

-

Cell Harvest: Pellet 1-5 million cells by centrifugation. Wash once with ice-cold PBS.

-

Lysis: Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[6] Incubate on ice for 10 minutes.

-

Clarification: Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C. Transfer the clear supernatant to a new, pre-chilled tube. This is the sample for the assay.

-

Reaction Preparation: Prepare the final 1X Reaction Buffer by diluting the 2X stock. Immediately before use, add DTT to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 2X Reaction Buffer).[6]

-

Assay Plate Setup: Add 50 µL of cell lysate to each well of a 96-well black plate. Include wells for a "no lysate" background control.

-

Initiate Reaction: Add 50 µL of the 2X Reaction Buffer (with DTT) to each well. Add 5 µL of the 1 mM this compound substrate stock to each well for a final concentration of 50 µM.[6]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically.

-

Measurement: Read the fluorescence using a microplate reader with an excitation filter of 400 nm and an emission filter of 505 nm.[6]

D. Controls and Data Analysis

-

Negative Control: An untreated cell lysate to establish the basal level of Caspase-2 activity.

-

Background Control: A reaction well containing all reagents except the cell lysate to measure substrate auto-hydrolysis.

-

Inhibitor Control (Optional): Pre-incubate a sample of apoptotic lysate with a Caspase-2 inhibitor (e.g., Z-VDVAD-FMK) to confirm the specificity of the signal.

-

Analysis: Subtract the background reading from all samples. The fold-increase in Caspase-2 activity can be calculated by comparing the fluorescence of the treated samples to the untreated control.

Caspase-2 Signaling Pathway

The activation of Caspase-2 is a tightly regulated process. One of the best-characterized activation platforms is the PIDDosome, which is crucial for apoptosis in response to genotoxic stress.

Diagram of Caspase-2 Activation via the PIDDosome

In this pathway, cellular stress leads to the expression of the p53-inducible protein PIDD. PIDD then recruits the adaptor protein RAIDD through a death domain (DD) interaction. RAIDD, in turn, recruits Pro-Caspase-2 via a CARD-CARD interaction.[1][3] This proximity-induced dimerization facilitates the autocatalytic cleavage and activation of Caspase-2, which can then cleave downstream substrates like Bid to propagate the apoptotic signal.[13]

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. researchgate.net [researchgate.net]

- 3. Caspase 2 - Wikipedia [en.wikipedia.org]

- 4. The enigma of caspase-2: the laymen’s view - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content.abcam.com [content.abcam.com]

- 7. cephamls.com [cephamls.com]

- 8. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. ah6809.com [ah6809.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Caspase-2 in Apoptotic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-2, the most evolutionarily conserved of the mammalian caspases, has long been an enigmatic player in the intricate signaling networks governing cell fate. Initially classified as an initiator caspase due to its long N-terminal prodomain containing a caspase activation and recruitment domain (CARD), its precise role in apoptosis has been a subject of intense research and debate. This technical guide provides an in-depth exploration of the core functions of caspase-2 in apoptotic pathways, detailing its activation mechanisms, downstream targets, and crosstalk with other signaling cascades. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies. Signaling pathways are visualized using Graphviz to offer a clear and comprehensive understanding of the molecular interactions involving this pivotal protease.

Core Concepts: Caspase-2 as an Initiator Caspase

Caspases are a family of cysteine-aspartic proteases that play essential roles in apoptosis and inflammation. They are broadly categorized as initiator caspases (caspase-2, -8, -9, and -10) and executioner caspases (caspase-3, -6, and -7). Initiator caspases are activated by proximity-induced dimerization within large protein complexes, or activation platforms.[1][2] Once activated, they cleave and activate downstream executioner caspases, which in turn dismantle the cell by cleaving a broad range of cellular substrates.[3][4]

Caspase-2 fits the structural and functional paradigm of an initiator caspase. Its activation is not primarily dependent on cleavage by other caspases but rather on dimerization facilitated by recruitment to an activation platform.[5] The most well-characterized of these is the PIDDosome.[6][7]

The PIDDosome: The Canonical Caspase-2 Activation Platform

In response to certain cellular stresses, particularly genotoxic stress, caspase-2 is recruited to a high molecular weight complex known as the PIDDosome.[6][8] This complex is composed of three core proteins:

-

PIDD1 (p53-inducible protein with a death domain 1): This protein acts as a scaffold for the complex. Upon certain stress signals, PIDD1 is processed, and its death domain (DD) becomes available for interaction.[3]

-

RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain): This adaptor protein contains both a DD and a CARD domain. It links PIDD1 and caspase-2 by interacting with PIDD1 via their respective DDs and with procaspase-2 via their CARD domains.[1][3]

-

Procaspase-2: The inactive zymogen of caspase-2.

The assembly of the PIDDosome brings multiple procaspase-2 molecules into close proximity, facilitating their dimerization and subsequent auto-activation through a mechanism of induced proximity.[5][9] While the PIDDosome is considered the canonical activation platform, evidence suggests that caspase-2 activation can also occur independently of this complex, pointing to the existence of alternative activation mechanisms.[10]

Downstream Apoptotic Events Triggered by Caspase-2

Once activated, caspase-2 initiates a cascade of events that culminate in apoptosis, primarily through the intrinsic or mitochondrial pathway. A key substrate of active caspase-2 is the BH3-only protein Bid (BH3 interacting-domain death agonist).[4][11]

Caspase-2 cleaves Bid to generate a truncated form, tBid. tBid then translocates to the mitochondria, where it promotes mitochondrial outer membrane permeabilization (MOMP) by activating the pro-apoptotic Bcl-2 family members Bax and Bak.[11][12] MOMP leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[13]

Released cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome, which in turn activates the initiator caspase-9. Active caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7, leading to the execution phase of apoptosis.[7]

Crosstalk with Other Signaling Pathways

The function of caspase-2 is not limited to a linear apoptotic pathway but involves intricate crosstalk with other crucial cellular signaling networks.

DNA Damage Response and p53

Caspase-2 plays a significant role in the cellular response to DNA damage.[5][9] The expression of PIDD1, the scaffold of the PIDDosome, can be induced by the tumor suppressor p53.[6] This directly links the p53-mediated DNA damage response to the activation of caspase-2. Furthermore, active caspase-2 can cleave MDM2, a negative regulator of p53.[14] Cleavage of MDM2 by caspase-2 stabilizes and activates p53, creating a positive feedback loop that can amplify the apoptotic signal in response to genotoxic stress.[14]

NF-κB Signaling

Caspase-2 has also been implicated in the regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival.[4][5] Under certain conditions, caspase-2 can be recruited to signaling complexes that activate NF-κB, a function that appears to be independent of its proteolytic activity.[4] This suggests a more complex role for caspase-2 in determining cell fate, where it may switch between pro-apoptotic and pro-survival functions depending on the cellular context and the specific signaling complexes formed.

Quantitative Data on Caspase-2 Activity and Apoptosis Induction

| Parameter | Substrate | Value | Cell Type/System | Reference |

| Substrate Cleavage Specificity | Optimal Peptide Sequence | VDVAD | In vitro | [10] |

| Kinetic Parameters (kcat/KM) | Ac-VDVAD-AFC | 0.024 µM⁻¹s⁻¹ | In vitro | [15] |

| Ac-ADVAD-AFC | 0.003 µM⁻¹s⁻¹ | In vitro | [15] | |

| Ac-DVAD-AFC | <0.001 µM⁻¹s⁻¹ | In vitro | [15] | |

| Relative Cleavage Efficiency | Bid | ~25% of Caspase-8 | In vitro | [16] |

| Apoptosis Induction | Caspase-2 overexpression | Significant increase in Annexin V positive cells | Bid+/+ MEFs | [17] |

| Caspase-2 overexpression | No significant increase in Annexin V positive cells | Bid-/- MEFs | [17] | |

| PIDD1-CC expression | Time-dependent decrease in cell viability | Jurkat and HL-60 cells | [17] |

Experimental Protocols

Fluorometric Assay for Caspase-2 Activity

This protocol describes the measurement of caspase-2 activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

2x Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 20% glycerol, 2 mM DTT)

-

Caspase-2 substrate (VDVAD-AFC, 1 mM stock in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

-

Induce apoptosis in cells using the desired stimulus. Include an untreated control.

-

Harvest 1-5 x 10⁶ cells by centrifugation.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

In a 96-well black microplate, add 50-100 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.

-

Prepare a master mix of the reaction buffer: for each reaction, mix 50 µL of 2x Reaction Buffer with 5 µL of 1 mM VDVAD-AFC substrate.

-

Add 55 µL of the reaction master mix to each well containing cell lysate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

Caspase-2 activity can be expressed as the fold increase in fluorescence compared to the untreated control.

Western Blot Analysis of Caspase-2 and its Substrates

This protocol outlines the detection of procaspase-2 cleavage and the cleavage of its substrates (e.g., Bid, MDM2) by Western blotting.

Materials:

-

RIPA buffer (or other suitable lysis buffer) with protease inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-caspase-2, anti-Bid, anti-MDM2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates from treated and untreated cells as described in the previous protocol.

-

Determine protein concentration and normalize samples to equal concentrations.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-caspase-2) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

For substrate analysis, probe separate blots with antibodies against Bid or MDM2, looking for the appearance of cleavage products.

siRNA-Mediated Knockdown of Caspase-2

This protocol describes the transient knockdown of caspase-2 expression using small interfering RNA (siRNA).

Materials:

-

Caspase-2 specific siRNA and non-targeting control siRNA

-

Lipofectamine RNAiMAX (or other suitable transfection reagent)

-

Opti-MEM I Reduced Serum Medium

-

Cell culture medium

Procedure:

-

One day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

For each well, dilute 20 pmol of siRNA into 100 µL of Opti-MEM.

-

For each well, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

-

Add the siRNA-lipid complexes to the cells.

-

Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator.

-

After incubation, harvest the cells and assess knockdown efficiency by Western blot or qRT-PCR.

-

Proceed with downstream experiments to evaluate the effect of caspase-2 knockdown on apoptosis.

Conclusion

Caspase-2 holds a unique and complex position in the landscape of apoptosis regulation. While its role as an initiator caspase activated by the PIDDosome in response to cellular stress is well-established, the existence of alternative activation pathways and its intricate crosstalk with other signaling networks, such as the p53 and NF-κB pathways, highlight its multifaceted nature. The cleavage of key substrates like Bid firmly places it as a critical upstream regulator of the mitochondrial apoptotic pathway. However, its involvement in non-apoptotic processes such as cell cycle control and tumor suppression suggests that caspase-2 functions as a crucial sensor and integrator of cellular stress, capable of directing the cell towards different fates depending on the context. Further research into the nuanced regulation and diverse functions of caspase-2 will undoubtedly provide valuable insights for the development of novel therapeutic strategies targeting apoptosis in various diseases.

References

- 1. A nonapoptotic role for CASP2/caspase 2: modulation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caspase-2 protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. communities.springernature.com [communities.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. youtube.com [youtube.com]

- 8. Apoptosis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. The role of caspase-2 in stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ER stress induces caspase‐2‐tBID‐GSDME‐dependent cell death in neurons lytically infected with herpes simplex virus type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Involvement of caspase-2 and caspase-9 in endoplasmic reticulum stress-induced apoptosis: a role for the IAPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

Unveiling the Specificity of Z-VDVAD-AFC: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the fluorogenic substrate Z-VDVAD-AFC, a critical tool for researchers, scientists, and drug development professionals investigating the activity of caspases, particularly caspase-2. This document outlines the substrate's specificity, mechanism of action, and its application in experimental settings, supported by quantitative data, detailed protocols, and visual representations of relevant biological pathways and workflows.

Introduction to this compound

This compound (Carbobenzoxy-Val-Asp-Val-Ala-Asp-7-amino-4-trifluoromethylcoumarin) is a synthetic peptide substrate primarily utilized to measure the enzymatic activity of caspase-2. The pentapeptide sequence, VDVAD, mimics the preferred cleavage site for caspase-2, an initiator caspase implicated in apoptotic signaling pathways. Upon cleavage by an active caspase, the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is released, emitting a quantifiable fluorescent signal. This property makes this compound a valuable reagent in biochemical assays designed to detect and quantify caspase activity.

Specificity and Kinetic Profile

While this compound is widely used as a caspase-2 substrate, it is crucial to understand its specificity profile, as it can be cleaved by other caspases, most notably the executioner caspase-3. The catalytic efficiency (kcat/Km) is a key parameter for evaluating the substrate's preference for a particular enzyme.

| Substrate | Caspase | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Relative Efficiency (Caspase-2/Caspase-3) |

| Ac-VDVAD-AFC | Caspase-2 | 0.60 | 25 | 24,000 | ~1.3 |

| Ac-VDVAD-AFC | Caspase-3 | - | - | ~18,000 | |

| Ac-DEVD-AFC | Caspase-2 | - | - | ~1,000 | ~0.03 |

| Ac-DEVD-AFC | Caspase-3 | - | - | ~37,000 | |

| Ac-VDTTD-AFC | Caspase-2 | - | - | ~96,000 | ~4.8 |

| Ac-VDTTD-AFC | Caspase-3 | - | - | ~20,000 |

Table 1: Comparison of kinetic parameters for various caspase substrates. Data for Ac-VDVAD-AFC with Caspase-2 is from a study on the structural and enzymatic insights into caspase-2.[2] The relative efficiencies are calculated from data presented by Kitevska et al. (2014), where the cleavage efficiency of Ac-VDVAD-AFC by caspase-2 was only slightly better than by caspase-3.[1]

Mechanism of Action and Detection

The core principle behind the use of this compound lies in the enzymatic cleavage of the peptide backbone by an active caspase. This cleavage event liberates the AFC fluorophore from the quenching effect of the peptide, resulting in a significant increase in fluorescence. The emitted fluorescence can be measured using a fluorometer, typically with an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[3][4]

Experimental Protocols

The following section provides a detailed methodology for a standard caspase activity assay using this compound.

Reagent Preparation

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).

-

Assay Buffer: 20 mM PIPES (pH 7.2), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, and 10% sucrose.

-

This compound Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.

-

AFC Standard Stock Solution: Prepare a stock solution of free AFC in DMSO to generate a standard curve for quantifying the amount of released AFC.

Cell Lysate Preparation

-

Induce apoptosis in the experimental cell population using the desired stimulus. Include a non-induced control group.

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1-5 x 10^6 cells in 50 µL).[4]

-

Incubate the cell suspension on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 5-10 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) for the caspase activity assay. Determine the protein concentration of the lysate using a standard protein assay method (e.g., BCA assay).

Caspase Activity Assay

-

In a 96-well microplate, add 50-200 µg of cell lysate per well.[4] Adjust the volume with Lysis Buffer to a final volume of 50 µL.

-

Prepare a blank well containing 50 µL of Lysis Buffer without cell lysate.

-

Prepare AFC standards in Assay Buffer to generate a standard curve.

-

Prepare the reaction mixture by diluting the this compound stock solution in Assay Buffer to a final concentration of 50 µM.[4]

-

Add 50 µL of the reaction mixture to each well containing cell lysate and the blank.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[4]

-

Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[3][4]

Data Analysis

-

Subtract the fluorescence reading of the blank from all experimental readings.

-

Generate a standard curve by plotting the fluorescence intensity of the AFC standards against their known concentrations.

-

Use the standard curve to determine the concentration of AFC released in each sample.

-

Express caspase activity as the amount of AFC released per unit of time per amount of protein (e.g., pmol AFC/min/µg protein).

Signaling Pathways and Logical Relationships

Caspase-2 is an initiator caspase that can be activated through a platform known as the PIDDosome. The following diagrams illustrate the caspase-2 activation pathway and a typical experimental workflow for a caspase activity assay.

Caption: Caspase-2 activation via the PIDDosome complex.

Caption: Experimental workflow for a caspase activity assay.

Applications in Research and Drug Development

This compound serves as a valuable tool in various research and drug development applications:

-

Basic Research: It is widely used to study the role of caspase-2 in apoptosis, cell cycle regulation, and other cellular processes.

-

Drug Screening: The fluorometric assay using this compound is adaptable for high-throughput screening (HTS) to identify and characterize potential inhibitors or activators of caspase-2.[3] This is particularly relevant in the context of diseases where caspase-2 activity is dysregulated, such as certain neurodegenerative disorders and cancers.

-

Evaluation of Therapeutic Efficacy: this compound can be used to assess the efficacy of therapeutic agents that aim to modulate caspase-2 activity in preclinical models.

Conclusion

This compound is a widely accessible and useful tool for the detection of caspase-2 activity. However, researchers must be cognizant of its potential for cleavage by other caspases, particularly caspase-3. For studies requiring high specificity, the use of more selective substrates, such as Ac-VDTTD-AFC, in conjunction with appropriate controls, is recommended. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective and accurate use of this compound in the laboratory.

References

- 1. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An electrophilic fragment screening for the development of small molecules targeting caspase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content.abcam.com [content.abcam.com]

Z-VDVAD-AFC: A Comprehensive Technical Guide for Researchers

Introduction

Z-VDVAD-AFC (Carbobenzoxy-Val-Asp(OMe)-Val-Ala-Asp(OMe)-7-amino-4-trifluoromethylcoumarin) is a highly specific fluorogenic substrate designed for the sensitive detection of caspase-2 activity. Caspases, a family of cysteine-aspartic proteases, are central to the intricate process of apoptosis or programmed cell death. This compound is also recognized as a substrate for granzyme B, a serine protease crucial for cell-mediated cytotoxicity. This guide provides an in-depth overview of this compound, its mechanism of action, relevant signaling pathways, experimental protocols, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental characteristics of this compound are summarized below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value |

| Full Chemical Name | Carbobenzoxy-Val-Asp(OMe)-Val-Ala-Asp(OMe)-AFC |

| Molecular Formula | C\u2084\u2081H\u2084\u2089F\u2083N\u2086O\u2081\u2082 |

| Molecular Weight | 902.8 g/mol |

| Appearance | Lyophilized solid |

| Solubility | Soluble in DMSO |

| Excitation Wavelength | ~400 nm |

| Emission Wavelength | ~505 nm |

| Storage Conditions | Store at -20°C, protected from light |

Mechanism of Action

This compound is a synthetic peptide that incorporates the preferred cleavage sequence for caspase-2. The peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. Upon cleavage of the peptide by an active caspase-2 or granzyme B enzyme, the AFC moiety is liberated, resulting in a significant increase in fluorescence. This fluorescence can be quantitatively measured using a fluorometer, providing a direct correlation to the enzymatic activity in the sample.

Biological Relevance and Signaling Pathways

Caspase-2 in Apoptosis

Caspase-2 is a highly conserved initiator caspase that plays a complex role in the regulation of apoptosis.[1][2] It can be activated in response to various cellular stresses, including DNA damage, and is a component of the PIDDosome, a protein complex that facilitates its activation.[3] Once activated, caspase-2 can cleave and activate downstream effector caspases, as well as the pro-apoptotic Bcl-2 family member Bid.[4] Cleavage of Bid to its truncated form, tBid, leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the intrinsic apoptotic pathway.[4]

Below is a diagram illustrating the signaling pathway involving caspase-2.

Caption: Caspase-2 signaling pathway in apoptosis.

Granzyme B-Mediated Cell Death

Granzyme B is a serine protease released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to induce apoptosis in target cells, such as virus-infected or tumor cells.[5][6] Following its entry into the target cell, granzyme B can initiate apoptosis through multiple mechanisms. It can directly cleave and activate effector caspases, such as caspase-3, and can also cleave Bid, leading to mitochondrial-mediated apoptosis, converging on the same downstream pathways as caspase-2.[7][8]

The following diagram depicts the granzyme B-mediated apoptosis pathway.

Caption: Granzyme B-mediated apoptosis pathway.

Quantitative Data

The efficiency of a substrate is determined by its kinetic parameters, such as K\u2098 and k\u209_at. While specific kinetic data for this compound is not always readily available in all literature, the table below provides data for related substrates to offer a comparative context. A study has shown that Ac-VDTTD-AFC is a more efficient and selective substrate for caspase-2 compared to Ac-VDVAD-AFC.[9]

| Substrate | Enzyme | Kₘ (µM) | k\u209_at/Kₘ (M⁻¹s⁻¹) | Reference |

| Ac-VDVAD-AFC | Caspase-2 | 25 ± 2 | 11,000 ± 1,000 | [9] |

| Ac-VDVAD-AFC | Caspase-3 | 14 ± 1 | 20,000 ± 2,000 | [9] |

| Ac-VDTTD-AFC | Caspase-2 | 13 ± 2 | 44,000 ± 8,000 | [9] |

| Ac-VDTTD-AFC | Caspase-3 | 12 ± 1 | 34,000 ± 4,000 | [9] |

| Ac-DEVD-AFC | Caspase-3 | 9.7 ± 0.7 | 250,000 ± 20,000 | [9] |

| Ac-IEPD-pNA | Granzyme B | - | 6.6 x 10⁴ |

Experimental Protocols

Caspase-2 Activity Assay in Cell Lysates

This protocol provides a general framework for measuring caspase-2 activity in cell lysates using this compound.[10][11]

Materials:

-

Cells of interest (adherent or suspension)

-

Phosphate-buffered saline (PBS)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

This compound substrate (10 mM stock in DMSO)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)

-

96-well black microplate

-

Fluorometer with 400 nm excitation and 505 nm emission filters

Procedure:

-

Sample Preparation:

-

Induce apoptosis in your experimental cell population using the desired stimulus. Include a non-induced control group.

-

Harvest cells (e.g., 1-5 x 10⁶ cells) and wash once with ice-cold PBS.

-

Centrifuge at 500 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. Determine the protein concentration of the lysate.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of cell lysate to each well. It is recommended to use 100-200 µg of total protein per well.

-

Prepare a master mix of the 2X Reaction Buffer. Add 50 µL of the 2X Reaction Buffer to each well containing the cell lysate.

-

Dilute the this compound stock solution to a final concentration of 50 µM in the 2X Reaction Buffer.

-

Add 5 µL of the 50 µM this compound substrate to each well.

-

Include controls such as a blank (no cell lysate) and a negative control (lysate from non-induced cells).

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorometer.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from all readings.

-

Express the results as relative fluorescence units (RFU) or as fold-increase in caspase activity compared to the non-induced control.

-

Experimental Workflow

The logical flow of a typical caspase activity assay using this compound is depicted in the following diagram.

Caption: Experimental workflow for a caspase activity assay.

Applications in Research

This compound is a valuable tool for a variety of research applications, including:

-

Studying Apoptosis: Quantifying caspase-2 activity during apoptosis induced by different stimuli.

-

Drug Discovery: Screening for inhibitors or activators of caspase-2.

-

Cancer Research: Investigating the role of caspase-2 in tumor suppression and response to chemotherapy.[4]

-

Immunology: Measuring granzyme B activity in cytotoxic lymphocyte-mediated killing.

-

Neuroscience: Elucidating the role of caspase-2 in neuronal apoptosis and neurodegenerative diseases.

Conclusion

This compound is a specific and sensitive fluorogenic substrate for the measurement of caspase-2 and granzyme B activity. Its use in fluorescence-based assays provides a reliable method for studying the roles of these important proteases in apoptosis, immunology, and other cellular processes. This guide provides the necessary technical information for the effective application of this compound in a research setting.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. pnas.org [pnas.org]

- 4. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Initiation of Apoptosis by Granzyme B Requires Direct Cleavage of Bid, but Not Direct Granzyme B–Mediated Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. resources.rndsystems.com [resources.rndsystems.com]

A Technical Guide to Caspase-2 Activation and Fluorometric Detection Using Z-VDVAD-AFC

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the activation mechanism of Caspase-2, a key initiator caspase implicated in cellular stress responses, and details its detection using the fluorogenic substrate Z-VDVAD-AFC.

Introduction to Caspase-2

Caspase-2, the most evolutionarily conserved caspase, plays a complex role in cellular processes that extend beyond its initial characterization as a mediator of apoptosis.[1][2] While its overexpression can induce apoptotic cell death, its primary function is linked to responses to genotoxic stress, cell cycle regulation, and tumor suppression.[1][3] Unlike other initiator caspases that directly activate downstream executioner caspases, Caspase-2 acts by cleaving specific cellular substrates, such as the Bcl-2 family protein BID, to signal the mitochondrial pathway for apoptosis.[3][4] Understanding its activation is crucial for research into DNA damage responses, cancer biology, and neurodegenerative diseases.[1][5]

The Caspase-2 Activation Pathway: The PIDDosome

The activation of initiator caspases is driven by dimerization, which is facilitated by recruitment to large protein complexes known as activation platforms.[3][6] For Caspase-2, the most well-defined activation platform is the PIDDosome .[1][3][7]

Key Components of the PIDDosome:

-

PIDD1 (p53-inducible protein with a death domain 1): A scaffold protein whose expression can be induced by the tumor suppressor p53.[3][7][8] PIDD1 undergoes autocatalytic processing to generate several fragments; the PIDD-CC fragment is essential for PIDDosome assembly.[3]

-

RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain): An adaptor protein that links PIDD1 to Caspase-2.[1][3]

-

Pro-Caspase-2: The inactive zymogen of Caspase-2, which contains an N-terminal Caspase Activation and Recruitment Domain (CARD) that is crucial for its recruitment to the complex.[2][3]

Assembly and Activation Mechanism: Genotoxic stress and other cellular insults can trigger the assembly of the PIDDosome.[7][8] The process proceeds as follows:

-

The death domain (DD) of the PIDD-CC fragment of PIDD1 interacts with the corresponding DD of the adaptor protein RAIDD.[3][4]

-

RAIDD, in turn, uses its CARD domain to recruit Pro-Caspase-2 monomers via a homotypic CARD-CARD interaction.[3][4]

-

This recruitment into the multi-protein complex brings Pro-Caspase-2 molecules into close proximity, inducing their dimerization.[2][3]

-

Dimerization is the key event that drives the initial activation of Caspase-2, not proteolytic cleavage.[3][6] The dimeric form of the full-length protein possesses catalytic activity.[3]

-

Following dimerization, the enzyme undergoes auto-catalytic cleavage, which further stabilizes the active dimer and enhances its catalytic efficiency.[2][6]

It is noteworthy that in response to DNA damage, at least two distinct activation platforms for Caspase-2 can assemble: a cytoplasmic, RAIDD-dependent platform and a nucleolar platform requiring both PIDD1 and RAIDD.[1]

Detection Using this compound

The activity of Caspase-2 is commonly measured using a fluorogenic substrate. The preferred peptide sequence for Caspase-2 is VDVAD.[3]

Principle: The assay utilizes the synthetic substrate This compound .

-

Z-VDVAD: A pentapeptide sequence (Val-Asp-Val-Ala-Asp) that is recognized and cleaved by active Caspase-2. The "Z" represents a benzyloxycarbonyl group attached to the N-terminus.

-

AFC (7-Amino-4-trifluoromethylcoumarin): A fluorophore conjugated to the C-terminus of the peptide. When conjugated, AFC is non-fluorescent or emits blue light (λmax ≈ 400 nm).[9]

When active Caspase-2 cleaves the peptide bond after the final aspartate residue, free AFC is released. The liberated AFC molecule exhibits a strong yellow-green fluorescence with an emission maximum around 505 nm when excited at approximately 400 nm.[9][10] The rate of increase in fluorescence intensity is directly proportional to the Caspase-2 enzymatic activity in the sample.

Substrate Specificity: While VDVAD is an efficient substrate for Caspase-2, it is not entirely specific. Executioner caspases, particularly Caspase-3 and Caspase-7, can also cleave VDVAD-based substrates, although often with different efficiencies.[3][11] In fact, some studies show that Caspase-3 cleaves Ac-VDVAD-AFC with kinetics similar to Caspase-2.[11] Therefore, while this compound is a valuable tool, results should be interpreted with caution and ideally corroborated with other methods, such as western blotting for Caspase-2 processing or the use of more selective substrates like Ac-VDTTD-AFC when available.[9][12]

Experimental Protocols and Data

Fluorometric Caspase-2 Assay Protocol (from Cell Lysates)

This protocol is a generalized procedure based on commercially available kits.[9][10] Researchers should always optimize conditions for their specific cell type and experimental setup.

A. Reagent Preparation:

-

Cell Lysis Buffer: Typically contains non-ionic detergents (e.g., CHAPS) in a buffered solution (e.g., HEPES, MES) at a physiological pH. Store at 4°C.

-

2X Reaction Buffer: A buffered solution (e.g., HEPES, MES pH 6.5-7.4) containing salts (e.g., NaCl), sucrose, and 0.1% CHAPS.[5] Store at 4°C.

-

DTT (Dithiothreitol) Stock Solution: 1 M in deionized water. Store at -20°C. Immediately before use, add to the 2X Reaction Buffer to a final concentration of 10-20 mM. DTT is essential for maintaining the catalytic cysteine residue in a reduced, active state.

-

This compound Substrate: 1 mM stock solution in DMSO. Store at -20°C, protected from light.[9]

B. Experimental Workflow:

C. Assay Procedure:

-

Induce Apoptosis: Treat cells with the desired stimulus. Include an untreated control culture.

-

Sample Preparation:

-

Harvest and count cells, then pellet 1–5 million cells by centrifugation.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.[9]

-

Centrifuge at 10,000 x g for 3-5 minutes at 4°C to pellet cellular debris.[9]

-

Transfer the supernatant (clarified cell lysate) to a fresh, chilled microfuge tube. This lysate contains the active caspases.

-

-

Assay Reaction:

-

Aliquot 50 µL of cell lysate per well into a 96-well plate suitable for fluorescence measurements.

-

Add 50 µL of 2X Reaction Buffer (containing freshly added DTT) to each well.[9]

-

Add 5 µL of 1 mM this compound substrate to each well for a final concentration of 50 µM.[9]

-

Include controls: a) no-cell lysate (buffer + substrate) for background fluorescence, and b) no-substrate (lysate + buffer) to check for endogenous fluorescence.

-

-

Incubation & Measurement:

D. Data Analysis: The results are typically expressed as a fold-increase in caspase activity, calculated by comparing the fluorescence of the treated samples to that of the untreated control after subtracting background fluorescence.

Quantitative Data

The following tables summarize key quantitative parameters for Caspase-2 and provide an example data set.

Table 1: Kinetic Parameters for Caspase-2

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Notes |

| Ac-VDVAD-AFC | 25 | 0.60 | 24,000 | Data for purified, E. coli-expressed human Caspase-2.[13] |

| Ac-VDTTD-AFC | 10.1 ± 1.1 | 1.1 ± 0.1 | 108,900 | A more selective substrate for Caspase-2 over Caspase-3.[12] |

| Ac-DEVD-AFC | 14.8 ± 1.0 | 2.5 ± 0.1 | 168,900 | Optimal Caspase-3 substrate, shown for comparison. Data from Caspase-3 enzyme.[12] |

Table 2: Example Caspase-2 Activity Data

| Sample | Treatment | Raw Fluorescence Units (RFU) | Background Subtracted (RFU) | Fold-Increase vs. Control |

| 1 | Untreated Control | 1550 | 1350 | 1.0 |

| 2 | Doxorubicin (1 µM) | 6950 | 6750 | 5.0 |

| 3 | Etoposide (50 µM) | 8300 | 8100 | 6.0 |

| 4 | Buffer Blank | 200 | N/A | N/A |

| 5 | Inhibitor + Doxorubicin | 2050 | 1850 | 1.37 |

Note: Data are hypothetical and for illustrative purposes only. The inhibitor used in Sample 5 could be a pan-caspase inhibitor like Z-VAD-FMK or a more specific Caspase-2 inhibitor like Z-VDVAD-FMK.[14]

References

- 1. rupress.org [rupress.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biochemical mechanism of caspase-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] The PIDDosome, a Protein Complex Implicated in Activation of Caspase-2 in Response to Genotoxic Stress | Semantic Scholar [semanticscholar.org]

- 8. The PIDDosome, a protein complex implicated in activation of caspase-2 in response to genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. content.abcam.com [content.abcam.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

Z-VDVAD-AFC: A Technical Guide to its Applications in Basic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VDVAD-AFC (Carbobenzoxy-Val-Asp-Val-Ala-Asp-7-amino-4-trifluoromethylcoumarin) is a fluorogenic substrate utilized in the sensitive detection of caspase activity, particularly that of caspase-2. Caspases, a family of cysteine-aspartic proteases, are central players in the orchestrated process of apoptosis (programmed cell death) and inflammation. The cleavage of specific substrates by these enzymes is a hallmark of their activation. This technical guide provides an in-depth overview of the basic research applications of this compound, detailing its mechanism of action, experimental protocols, and its role in elucidating cellular signaling pathways.

Mechanism of Action

This compound is designed to mimic the natural cleavage site of substrates targeted by certain caspases. The peptide sequence Val-Asp-Val-Ala-Asp (VDVAD) is recognized by the active site of caspases. The fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is attached to the C-terminus of the peptide. In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage by an active caspase between the aspartic acid (D) and AFC, the free AFC is liberated. The release of AFC results in a significant increase in fluorescence, which can be quantitatively measured. This direct relationship between caspase activity and fluorescence intensity allows for the sensitive real-time monitoring of enzyme kinetics.

Data Presentation: Substrate Specificity

While this compound is often marketed as a caspase-2 substrate, it is crucial to recognize its potential for cleavage by other caspases, most notably caspase-3. The following table summarizes the kinetic parameters of Ac-VDVAD-AFC for caspase-2 and caspase-3, highlighting the catalytic efficiency (kcat/KM). Researchers should be aware of this cross-reactivity when interpreting results.

| Caspase | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |

| Caspase-2 | Ac-VDVAD-AFC | 25 | 0.60 | 24,000 | [1] |

| Caspase-3 | Ac-VDVAD-AFC | - | - | 13,000 | [2] |

| Caspase-3 | Ac-DEVD-AFC | - | - | 1,900,000 | [2] |

Note: Data for Ac-VDVAD-AFC is presented as it is structurally very similar to this compound and kinetic data for the Z-form is less commonly published in a comparative context. The relative cleavage efficiencies are expected to be similar. The significant catalytic efficiency of caspase-3 for Ac-VDVAD-AFC underscores the importance of using appropriate controls and potentially selective inhibitors to dissect the activity of individual caspases.[2]

Experimental Protocols

In Vitro Caspase Activity Assay Using Cell Lysates

This protocol provides a general framework for measuring caspase activity in cell lysates using this compound. Optimal conditions, such as cell number and substrate concentration, may need to be determined empirically for specific cell types and experimental setups.

Materials:

-

Cells of interest (adherent or suspension)

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

This compound substrate (stock solution in DMSO, typically 10 mM)

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Induce apoptosis by treating cells with the chosen agent for the appropriate duration. Include an untreated control group.

-

-

Cell Lysis:

-

Harvest cells (by scraping for adherent cells or centrifugation for suspension cells).

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1-5 x 106 cells in 50 µL).[3][4]

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) for the assay.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing caspase activity.

-

-

Caspase Activity Assay:

-

In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.[3][4]

-

Add 50 µL of 2x Reaction Buffer to each well.

-

Add 5 µL of 1 mM this compound stock solution to each well to achieve a final concentration of 50 µM.[3]

-

Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[3][4]

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time. The rate of the reaction (slope of the linear portion of the curve) is proportional to the caspase activity.

-

Normalize the caspase activity to the protein concentration of the cell lysate.

-

The fold-increase in caspase activity can be determined by comparing the results from the treated samples with the untreated controls.[3]

-

Signaling Pathway Visualization

This compound is instrumental in studying signaling pathways that lead to the activation of caspase-2. A key activation platform for caspase-2 is the PIDDosome, which assembles in response to cellular stress, such as DNA damage.

Caspase-2 Activation via the PIDDosome Pathway

Upon cellular stress, the protein PIDD1 (p53-induced protein with a death domain 1) is activated and processed. The PIDD-CC fragment of PIDD1 then serves as a scaffold to recruit the adaptor protein RAIDD (receptor-interacting protein-associated ICH-1/CED-3 homologous protein with a death domain). RAIDD, in turn, recruits pro-caspase-2 through interactions between their respective caspase recruitment domains (CARD). This proximity-induced dimerization leads to the autocatalytic activation of caspase-2.[5][6] Activated caspase-2 can then cleave downstream substrates, such as Bid, leading to mitochondrial outer membrane permeabilization and the activation of effector caspases.

Conclusion

This compound is a valuable tool for the investigation of caspase activity in the context of apoptosis and other cellular processes. Its utility is maximized when its substrate specificity is taken into account and appropriate experimental controls are employed. By providing a sensitive and quantitative measure of caspase activity, this compound enables researchers to dissect the complex signaling networks that govern cell fate, contributing to advancements in our understanding of various diseases and the development of novel therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. zVAD-fmk upregulates caspase-9 cleavage and activity in etoposide-induced cell death of mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]

- 6. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Investigation of Caspase-2 Activity Using Z-VDVAD-AFC

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the preliminary investigation of caspase-2 activity utilizing the fluorogenic substrate Z-VDVAD-AFC. It covers the fundamental principles of the assay, detailed experimental protocols, data interpretation, and critical considerations regarding substrate specificity.

Introduction to Caspase-2

Caspase-2, the most evolutionarily conserved of the mammalian caspases, is a cysteine-aspartate protease implicated in a variety of cellular processes beyond its initial characterization as a pro-apoptotic enzyme.[1][2] While structurally similar to initiator caspases like caspase-9 due to its long N-terminal caspase recruitment domain (CARD), its precise function remains a subject of intense research.[3] Emerging evidence points to its multifaceted roles in DNA damage response, cell cycle regulation, tumor suppression, and metabolic stress.[2][4][5]

Activation of caspase-2 can be triggered by various stimuli, including DNA damage, endoplasmic reticulum (ER) stress, and heat shock.[3][5][6] A key activation platform is the PIDDosome, a large protein complex formed in response to DNA damage, which facilitates the dimerization and auto-activation of pro-caspase-2.[1][4][7] Understanding the dynamics of caspase-2 activation is crucial for elucidating its role in both physiological and pathological conditions.

The fluorogenic substrate this compound is a commonly used tool for probing the enzymatic activity of caspase-2. This guide details its use, potential pitfalls, and the necessary controls for a sound preliminary investigation.

Principle of the this compound Assay

The assay quantifies caspase activity based on the enzymatic cleavage of a specific peptide substrate linked to a fluorescent reporter molecule.

-

Substrate: The substrate consists of the pentapeptide sequence Valine-Alanine-Aspartic Acid-Valine-Alanine-Aspartic Acid (VDVAD), which is recognized by caspase-2.[8] This sequence is N-terminally protected by a benzyloxycarbonyl group (Z) and C-terminally conjugated to 7-amino-4-trifluoromethylcoumarin (AFC).

-

Detection: In its intact form, the this compound substrate is weakly fluorescent, emitting blue light (λmax ≈ 400 nm).[9][10] Upon cleavage by an active caspase after the final aspartate residue, the AFC fluorophore is liberated. Free AFC exhibits a strong yellow-green fluorescence emission (λmax ≈ 505 nm) when excited at approximately 400 nm.[8][9][10]

-

Quantification: The increase in fluorescence intensity at 505 nm is directly proportional to the amount of AFC released and thus corresponds to the level of caspase activity in the sample.

Caspase-2 Signaling and Activation Pathways